molecular formula C10H10F3NO2 B3228638 Methyl 2-[3-(trifluoromethyl)anilino]acetate CAS No. 126689-78-9

Methyl 2-[3-(trifluoromethyl)anilino]acetate

Cat. No.: B3228638
CAS No.: 126689-78-9
M. Wt: 233.19 g/mol
InChI Key: NXDJBFSBMWZWMC-UHFFFAOYSA-N
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Description

Methyl 2-[3-(trifluoromethyl)anilino]acetate is an organic compound that belongs to the trifluoromethylbenzene series It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(trifluoromethyl)anilino]acetate typically involves the reaction of 3-(trifluoromethyl)aniline with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(trifluoromethyl)anilino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[3-(trifluoromethyl)anilino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-[3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The aniline moiety can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

Methyl 2-[3-(trifluoromethyl)anilino]acetate is unique due to the presence of both the trifluoromethyl and ester groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)6-14-8-4-2-3-7(5-8)10(11,12)13/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDJBFSBMWZWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216476
Record name Glycine, N-[3-(trifluoromethyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126689-78-9
Record name Glycine, N-[3-(trifluoromethyl)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126689-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[3-(trifluoromethyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Trifluoromethylaniline (80.5 g), methyl chloroacetate (44 ml) and sodium acetate trihydrate (114 g) were treated according to the method of Intermediate 1 to give a solid (84 g), a sample of which (ca. 1 g) was purified by FCC eluting with System A (1:1) to give a solid which was recrystallised from System A to give the title compound, m.p. 60°-63°.
Quantity
80.5 g
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114 g
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Intermediate 1
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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